molecular formula C12H21F3N2O2 B2714003 tert-butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate CAS No. 2031268-74-1

tert-butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate

Cat. No.: B2714003
CAS No.: 2031268-74-1
M. Wt: 282.307
InChI Key: QYQCZITWJGCWFA-UHFFFAOYSA-N
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Description

tert-Butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate (CAS 2031268-74-1) is a premium piperidine-building block designed for advanced pharmaceutical and organic synthesis research. This compound features a carbamate-protected amine and a distinct trifluoromethyl (CF3) group on the piperidine ring, a combination that offers significant value in medicinal chemistry. The incorporation of the trifluoromethyl group is a strategic approach in modern drug design, as this moiety is prominently featured in numerous FDA-approved therapeutics due to its ability to enhance key properties of drug candidates . The strong electron-withdrawing nature and high lipophilicity of the CF3 group can improve metabolic stability, membrane permeability, and binding affinity to biological targets through various non-covalent interactions . The tert-butyloxycarbonyl (Boc) group serves as a versatile protecting group for the primary amine, allowing for selective deprotection under mild acidic conditions to generate the free amine intermediate for further derivatization. This makes the compound an essential synthetic precursor in constructing more complex molecules, particularly in the development of potential protease inhibitors, kinase inhibitors, and central nervous system (CNS) active agents. Researchers will find this building block particularly useful for exploring structure-activity relationships (SAR) in lead optimization campaigns. The molecular formula is C12H21F3N2O2, and it has a molecular weight of 282.30 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[[4-(trifluoromethyl)piperidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-7-8-6-16-5-4-9(8)12(13,14)15/h8-9,16H,4-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQCZITWJGCWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCCC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031268-74-1
Record name tert-butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method includes the use of tert-butyl carbamate and 4-(trifluoromethyl)piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of functionalized piperidine derivatives .

Scientific Research Applications

The compound has shown promise in various biological applications, particularly due to its interaction with specific biological targets. Below are some key areas of application:

Neuroprotective Effects

Research indicates that tert-butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate may exhibit neuroprotective properties. It has been studied for its potential to inhibit enzymes involved in neurodegenerative diseases, such as beta-secretase and acetylcholinesterase, which are critical in the pathology of Alzheimer's disease.

Case Study : A study demonstrated that a structurally similar compound significantly reduced cell death in astrocytes exposed to amyloid beta peptides, suggesting that this compound could offer protective effects against oxidative stress and inflammation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that derivatives of piperidine compounds can exhibit notable antibacterial activity against various pathogens.

Case Study : In vitro tests showed a significant reduction in bacterial growth when exposed to similar piperidine derivatives, indicating potential therapeutic applications for treating infections .

Data Summary of Biological Activities

Activity Type Measurement Method Result
β-secretase InhibitionIn vitro assayIC50 = 15.4 nM
Acetylcholinesterase InhibitionIn vitro assayKi = 0.17 μM
Cell Viability (Aβ exposure)MTT Assay62.98% viability at 100 μM
MDA Level ReductionTBARS AssaySignificant decrease observed

Research Insights

  • Mechanisms of Action : The compound's ability to inhibit key enzymes suggests it may prevent amyloid beta aggregation, a hallmark of Alzheimer's disease.
  • Cellular Protection : Studies have indicated that it can reduce levels of pro-inflammatory cytokines, enhancing cellular resilience under stress conditions.

Mechanism of Action

The mechanism of action of tert-butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related piperidine and pyrrolidine carbamates, focusing on substituent positions, ring size, and functional groups.

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Ring Features Applications/Notes
tert-Butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate (Target) 2031268-74-1 C₁₂H₂₁F₃N₂O₂ 282.3 -CF₃ at piperidine 4-position; -CH₂NHBoc at 3-position Versatile scaffold for drug discovery; enhances solubility and metabolic stability
tert-Butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate 1523530-57-5 C₁₁H₁₉F₃N₂O₂ 268.28 -CF₃ at piperidine 5-position; Boc at 3-position Chiral synthesis intermediate; used in kinase inhibitor development
tert-Butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate 186203-22-5 C₁₁H₁₈F₃N₂O₂ 264.27 Pyrrolidine ring; -CF₃ at 3-position; -CH₂NHBoc Smaller ring size for conformational restriction; explored in CNS-targeted drugs
tert-Butyl (2-(trifluoromethyl)piperidin-3-yl)carbamate 10-F615966 C₁₁H₁₉F₃N₂O₂ 268.28 -CF₃ at piperidine 2-position; Boc at 3-position Positional isomer; altered steric effects for receptor binding
tert-Butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate 1432681-75-8 C₁₁H₁₉F₃N₂O₂ 268.28 -CF₃ at piperidine 6-position; Boc at 3-position Explored in protease inhibitor design; distal -CF₃ impacts electronic environment
tert-Butyl N-(3,3-dimethylpiperidin-4-yl)carbamate 544443-41-6 C₁₂H₂₄N₂O₂ 228.33 -CH(CH₃)₂ at piperidine 3,3-positions; Boc at 4-position Steric hindrance for selectivity in enzyme inhibition; intermediate in API synthesis

Key Findings from Comparative Studies

Substituent Position and Ring Size
  • Piperidine vs. Pyrrolidine : The target compound’s 6-membered piperidine ring offers greater conformational flexibility compared to the 5-membered pyrrolidine analogue (CAS 186203-22-5). This flexibility is critical for binding to larger enzymatic pockets, while pyrrolidine derivatives are favored in CNS targets due to improved blood-brain barrier penetration .
  • Trifluoromethyl Position : The 4-position -CF₃ in the target compound provides a balanced electronic effect (σ = 0.54 for -CF₃) and steric bulk, whereas 2- or 6-position -CF₃ groups (e.g., CAS 1432681-75-8) may disrupt hydrogen-bonding interactions in enzyme active sites .
Physicochemical Properties
  • Lipophilicity (LogP) : The target compound’s LogP is estimated at ~2.5 (predicted), higher than the dimethyl-substituted analogue (LogP ~1.8 for CAS 544443-41-6), due to the strong hydrophobic contribution of -CF₃ .
  • Solubility : The carbamate group in all compounds improves aqueous solubility compared to free amines, facilitating formulation in preclinical studies .

Biological Activity

Tert-butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate is a compound of interest in pharmacological research due to its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is known to influence its pharmacological properties. The carbamate functional group further enhances its stability and bioavailability.

Research indicates that this compound may exhibit multiple mechanisms of action, particularly in the context of neurodegenerative diseases like Alzheimer's. Its primary actions include:

  • Inhibition of β-secretase : This enzyme plays a crucial role in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta plaques associated with Alzheimer's disease. In vitro studies have shown that this compound can inhibit β-secretase activity with an IC50 value indicating significant potency .
  • Acetylcholinesterase Inhibition : The compound also exhibits acetylcholinesterase inhibitory activity, which is beneficial for enhancing cholinergic neurotransmission in neurodegenerative conditions. The Ki value for this inhibition has been reported as 0.17 μM, suggesting effective modulation of cholinergic pathways .

In Vitro Studies

In vitro experiments have demonstrated that this compound can protect astrocytes from amyloid-beta-induced toxicity. Specifically, it has been shown to:

  • Increase cell viability in the presence of Aβ1-42 peptides.
  • Reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are elevated during neuroinflammation associated with Alzheimer's disease .

In Vivo Studies

In vivo studies using scopolamine-induced models of Alzheimer's have indicated that while the compound shows promise in vitro, its effectiveness in vivo may be limited by factors such as bioavailability and metabolic stability. The treatment did not yield statistically significant results compared to established treatments like galantamine .

Case Studies and Clinical Relevance

A notable study explored the effects of the compound on neuroprotection against amyloid-beta toxicity in astrocytes. The findings showed that pre-treatment with this compound resulted in a marked increase in astrocyte survival rates when exposed to toxic Aβ concentrations. This suggests potential therapeutic applications for cognitive enhancement and neuroprotection in Alzheimer's disease patients.

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, a comparison with other known compounds is useful:

Compound Nameβ-secretase IC50 (nM)Acetylcholinesterase Ki (μM)Main Action
This compound15.40.17Neuroprotection
Galantamine200.5Cholinergic enhancement
Donepezil100.2Cholinergic enhancement

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl(piperidin-3-yl)carbamate derivatives react with trifluoromethyl-containing electrophiles (e.g., 3-chloro-5-(trifluoromethyl)pyridine) under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or THF at elevated temperatures (80–100°C) . Key steps include Boc protection of the piperidine nitrogen and regioselective substitution at the trifluoromethyl site.

Q. How is this compound characterized in research settings?

  • Methodological Answer : Characterization relies on NMR spectroscopy (¹H/¹³C, including 2D techniques like COSY/HSQC for stereochemical confirmation), mass spectrometry (ESI-MS or HRMS for molecular weight validation), and HPLC (for purity assessment >95%). Chiral HPLC or SFC is used to resolve enantiomers when stereochemistry is critical .

Q. What is the role of the trifluoromethyl group in modifying the compound’s reactivity or bioactivity?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity (improving membrane permeability) and metabolic stability (resistance to oxidative degradation). In enzyme inhibition studies, it often occupies hydrophobic binding pockets, as seen in ABHD12 inhibitors . Computational modeling (e.g., docking with AutoDock) can predict interactions with biological targets .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective synthesis of this compound?

  • Methodological Answer : Stereoselectivity is achieved via chiral catalysts (e.g., BH₃/Me₂S with enantiopure ligands) or asymmetric hydrogenation (Pd/C under H₂). For example, tert-butyl carbamates with chiral centers are synthesized using enantiopure starting materials (e.g., (3R,5S)-piperidine derivatives) and monitored via chiral HPLC . Solvent choice (e.g., THF vs. DCM) and temperature gradients (0°C to reflux) further refine enantiomeric excess.

Q. What strategies address conflicting data in biological activity studies involving this compound?

  • Methodological Answer : Discrepancies in bioactivity may arise from assay variability (e.g., cell line differences) or substituent positional effects (meta vs. para trifluoromethyl placement). Systematic SAR studies with analogs (e.g., replacing trifluoromethyl with cyano or methyl groups) clarify structure-activity relationships. Dose-response curves and kinetic assays (e.g., IC₅₀ comparisons) validate target engagement .

Q. How can instability issues during synthesis or storage be mitigated?

  • Methodological Answer : Instability often stems from hydrolysis of the carbamate group or oxidation of the piperidine ring . Solutions include:

  • Inert atmospheres (Ar or N₂) during reactions .
  • Low-temperature storage (-20°C) in anhydrous solvents (e.g., DCM or EtOAc).
  • Protecting group strategies (e.g., using Fmoc or Alloc groups for temporary protection of reactive amines) .

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